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Compound of Interest

Compound Name: 2-Methoxy-1-phenylethanamine

Cat. No.: B2834632

The 2-phenylethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural
basis for numerous endogenous neurotransmitters—including dopamine, norepinephrine, and
epinephrine—and a vast array of therapeutic agents.[1][2] Its inherent conformational flexibility
and ability to present key pharmacophoric features to biological targets make it a privileged
structure in drug design. The introduction of stereochemistry, particularly at the benzylic C1
position, adds a critical layer of complexity and specificity, as biological systems are exquisitely
chiral. Enantiomers of a drug candidate can exhibit vastly different potency, efficacy, and safety
profiles.

This guide focuses on (S)-2-Methoxy-1-phenylethanamine, a chiral building block of
significant interest to researchers in pharmaceutical and organic synthesis. Its structure
combines the foundational phenylethylamine core with two key modifications: a methoxy group
on the ethyl side chain and a defined (S)-configuration at the chiral center. These features
make it a valuable synthon for creating complex molecular architectures with precise three-
dimensional orientations, particularly in the development of novel therapeutics targeting the
central nervous system.[3]

As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a
field-proven perspective on the practical synthesis, rigorous analysis, and strategic application
of this compound. We will explore the causality behind methodological choices, ensuring that
each protocol is a self-validating system for achieving desired outcomes in a research and
development setting.
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Core Chemical & Physical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective
application. (S)-2-Methoxy-1-phenylethanamine is a liquid at room temperature, a property
that influences handling, storage, and reaction setup.[4][5] All quantitative data are summarized
in Table 1 for ease of reference.

Table 1: Physicochemical Properties of (S)-2-Methoxy-1-phenylethanamine

Property Value Source(s)
CAS Number 91298-74-7 [5][6][7]
Molecular Formula CoH13NO [4][6][8]
Molecular Weight 151.21 g/mol [61[81I9]

(1S)-2-methoxy-1-
IUPAC Name ) [7]
phenylethanamine

(S)-(+)-2-Methoxy-1-
Synonyms ) [10]
phenylethylamine

Physical Form Liquid / Oil [4115]
Purity (Typical) 95-98% [41[6]
Storage Conditions Refrigerator (2-8 °C) [5]

CMTDMIYJIXVBUDX-
InChl Key [51[7]
SECBINFHSA-N

Synthesis and Stereochemical Control: A Protocol
for Enantiopure Access

The primary challenge in synthesizing (S)-2-Methoxy-1-phenylethanamine is the precise
control of its stereocenter. While classical resolution of a racemic mixture is a viable strategy,
modern asymmetric synthesis offers a more elegant and efficient path. Biocatalysis, specifically
using transaminase enzymes, has emerged as a powerful technology for producing chiral
amines with exceptionally high enantiomeric excess (ee).[11]
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The rationale for choosing a biocatalytic route is threefold:

o Exceptional Selectivity: Enzymes operate with unparalleled stereoselectivity, often yielding
>99% ee, which is critical for pharmaceutical applications.

» Mild Reaction Conditions: Enzymatic reactions proceed at or near ambient temperature and
pressure in aqueous media, reducing energy consumption and the need for harsh reagents.

» Sustainability: Biocatalysis is a cornerstone of green chemistry, minimizing chemical waste
and environmental impact.

The proposed synthesis begins with the commercially available ketone, 2-methoxy-1-
phenylethanone.

Workflow: Asymmetric Synthesis via Transaminase
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Caption: Workflow for the biocatalytic synthesis of (S)-2-Methoxy-1-phenylethanamine.
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Experimental Protocol: Biocatalytic Reductive
Amination

Objective: To synthesize (S)-2-Methoxy-1-phenylethanamine from 2-methoxy-1-
phenylethanone with high enantiomeric purity (>99% ee).

Materials:

2-Methoxy-1-phenylethanone (CAS 3993-06-0)[12]
e Asuitable (S)-selective amine transaminase (AmT)
* |Isopropylamine (amine donor)

o Pyridoxal 5'-phosphate (PLP cofactor)

o Potassium phosphate buffer (KPi), 100 mM, pH 7.5
o Methyl tert-butyl ether (MTBE)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

Bioreactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of
100 mM potassium phosphate buffer (pH 7.5).

o Cofactor and Enzyme Addition: To the buffer, add PLP to a final concentration of 1 mM. Add
the selected (S)-selective transaminase to the recommended concentration (e.g., 5-10 g/L).
Stir gently until fully dissolved.

o Reagent Addition: Add isopropylamine to a final concentration of 0.5-1.0 M. This serves as
the amine donor and helps drive the reaction equilibrium.

e Substrate Addition: Add 2-methoxy-1-phenylethanone (the prochiral ketone) to a final
concentration of 50-100 mM.
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e Reaction Incubation: Maintain the reaction mixture at 30-35 °C with gentle agitation for 24-48
hours. The acetone co-product from the isopropylamine donor is volatile and can be
removed by a gentle nitrogen stream to further push the equilibrium.

e Monitoring: Periodically take aliquots to monitor the conversion of the ketone to the amine
product via reverse-phase HPLC or GC-MS.

o Work-up - Quenching: Once the reaction reaches completion (>95% conversion), stop the
reaction by basifying the mixture to pH >10 with 5M NaOH. This step ensures the product
amine is in its free base form.

o Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with
MTBE (3 x 2 vessel volumes). The organic layers are combined.

e Drying and Concentration: Dry the combined organic layers over anhydrous NazSOa4, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

o Characterization: The resulting oil is the crude product, which should be characterized to
confirm identity, purity, and enantiomeric excess.

Analytical Characterization: Ensuring Quality and
Purity

Rigorous analytical chemistry is non-negotiable. It validates the synthetic outcome and ensures
the material is suitable for downstream applications. The workflow involves confirming the
chemical structure and quantifying its stereochemical purity.

Workflow: Analytical Characterization
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Caption: Standard analytical workflow for the characterization of synthesized chiral amines.

A. Spectroscopic Profile (Predicted)

While a dedicated spectrum for (S)-2-Methoxy-1-phenylethanamine is not publicly available,
its spectral features can be reliably predicted based on its structure and data from analogous
compounds like 2-Methoxyphenethylamine.[13][14][15]

Table 2: Predicted Spectroscopic Data for (S)-2-Methoxy-1-phenylethanamine
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Technique Expected Features Rationale /| Comparison
~7.2-7.4 ppm (m, 5H): Phenyl
ring protons.~4.0-4.2 ppm (dd, Based on standard chemical
1H): Benzylic proton (CH- shifts. The benzylic proton will
NH2).~3.5-3.7 ppm (m, 2H): be a multiplet due to coupling
1H NMR Methylene protons (CHa- with the adjacent methylene
0).~3.3 ppm (s, 3H): Methoxy protons. The amine protons
protons (O-CHs).~1.5-2.0 ppm are often broad and may
(br s, 2H): Amine protons exchange with D20.[13]
(NH2).
~140-145 ppm: Quaternary
phenyl C.~125-130 ppm:
Phenyl CH carbons.~75 ppm: Predicted based on additive
13C NMR Methylene carbon (CH2-O).~60  rules and comparison to similar
ppm: Methoxy carbon (O- structures.
CHs).~55 ppm: Benzylic
carbon (CH-NH2).
3300-3400 cm~t (m, two
. The two N-H bands are
bands): N-H stretch (primary o ]
) characteristic of a primary
amine).2850-3000 cm~1 (m): ] )
_ . amine's symmetric and
C-H stretch (aliphatic & i )
IR Spec. ) asymmetric stretching modes.
aromatic).~1600, ~1490 cm™1 )
o The strong C-O stretch is
(w): C=C aromatic ring o
indicative of the ether
stretch.~1100 cm~1 (s): C-O ] )
functionality.[14][16]
ether stretch.
[M]+e at m/z = 151.Key o
Fragmentation is expected to
Fragment: m/z = 106 (loss of ) N
occur at the benzylic position,
Mass Spec. *CH20CH:s).Base Peak: m/z =

120 (M-CHz20-H) or m/z =91

(tropylium ion).

leading to characteristic

losses.

B. Protocol for Chiral Purity Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized (S)-2-Methoxy-1-

phenylethanamine.
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Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for
this analysis. The principle relies on a chiral stationary phase (CSP) that interacts differently
with the two enantiomers, leading to different retention times.

Procedure:

o Sample Preparation: Prepare a stock solution of the synthesized amine at ~1 mg/mL in the
mobile phase. Prepare a corresponding solution of the racemic standard for comparison.

¢ Instrumentation:

o Column: A polysaccharide-based CSP (e.g., Daicel CHIRALPAK series) is an excellent
starting point.

o Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount
of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.
e Analysis:

o Inject the racemic standard to identify the retention times of both the (R) and (S)
enantiomers.

o Inject the synthesized sample.

o Integrate the peak areas for both enantiomers in the sample chromatogram.
 Calculation:

o Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Applications in Research & Development

(S)-2-Methoxy-1-phenylethanamine is not an end product but a strategic starting material. Its
value lies in its ability to introduce a specific stereochemical and electronic signature into a
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larger molecule.

A. Chiral Building Block in Synthesis

The primary amine provides a nucleophilic handle for a wide range of chemical
transformations, including amide bond formation, reductive amination, and N-alkylation. As a
chiral synthon, it allows for the construction of enantiomerically pure drug candidates, which is
essential for optimizing therapeutic outcomes and minimizing off-target effects.[3]

B. Probe for Neuroscience Research

The phenylethylamine core is prevalent in molecules that interact with monoamine
neurotransmitter systems.[2][17] Specifically, methoxy-substituted phenethylamines are known
agonists of serotonin receptors, such as the 5-HT2A receptor, which is a key target in
psychiatry and neuroscience.[18] (S)-2-Methoxy-1-phenylethanamine can serve as a
precursor or a fragment in the design of novel selective serotonin receptor modulators.
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Caption: Conceptual pathway from chiral building block to a potential pharmacological agent.

Safety and Handling

Professional laboratory practice demands strict adherence to safety protocols. (S)-2-Methoxy-
1-phenylethanamine is classified as a hazardous substance.

+ Hazard Profile: Causes skin irritation/burns, serious eye damage, and may cause respiratory
irritation.[5][8][10]

+ GHS Classification: Signal Word: Warning. Pictogram: GHS07 (Exclamation Mark).[5]

Standard Operating Protocol for Handling:
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e Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical
splash goggles.

» Ventilation: Handle only within a certified chemical fume hood to avoid inhalation of vapors.

o Storage: Store in a tightly sealed container in a designated refrigerator, away from
incompatible materials like strong oxidizing agents.

e Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite) and
place in a sealed container for chemical waste disposal.

» Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

(S)-2-Methoxy-1-phenylethanamine is a specialized chemical tool whose value is realized
through its precise application. Its defined stereochemistry and functional handles make it a
powerful building block for constructing complex, enantiomerically pure molecules for the
pharmaceutical industry. Modern synthetic methods, particularly biocatalysis, provide an
efficient and sustainable route to its production. Rigorous analytical characterization is
paramount to ensuring its quality and suitability for research and development, where it holds
promise as a key intermediate in the discovery of next-generation therapeutics, especially in
the field of neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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